4'-Methoxyflavone 4'-Methoxyflavone 2-(4-methoxyphenyl)-1-benzopyran-4-one is a member of flavonoids and an ether.
4'-Methoxyflavone is a natural product found in Ammopiptanthus mongolicus and Cullen corylifolium with data available.
Brand Name: Vulcanchem
CAS No.: 4143-74-2
VCID: VC21334141
InChI: InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

4'-Methoxyflavone

CAS No.: 4143-74-2

VCID: VC21334141

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxyflavone - 4143-74-2

Description

4'-Methoxyflavone, also known as 2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a flavone derivative with a methoxy group at the 4' position of the phenyl ring. It is a member of the flavonoid family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Biological Activities

4'-Methoxyflavone has been studied for its potential biological activities, particularly in neuroprotection. It has shown activity in preventing the decrease in cell viability caused by DNA-alkylating agents, which induce parthanatos, a form of programmed cell death. This suggests its potential as a neuroprotective agent.

Neuroprotective Effects

  • Cell Viability Protection: 4'-Methoxyflavone protects HeLa and SH-SY5Y cells from the cytotoxic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a DNA-alkylating agent that induces parthanatos .

  • PARP-1 Inhibition: It reduces the synthesis and accumulation of poly(ADP-ribose) polymer, which is involved in parthanatos, thereby protecting cortical neurons against cell death induced by NMDA .

Metabolic Pathways

  • O-Demethylation: 4'-Methoxyflavone can be demethylated by cytochrome P450 enzymes, such as CYP1B1 and CYP2A13, to form 4'-hydroxyflavone .

  • Ring Oxidation: Besides demethylation, it can undergo ring oxidation to form various metabolites, although these reactions are less prominent compared to demethylation .

Research Implications

The research on 4'-Methoxyflavone highlights its potential in neuroprotection and suggests that methoxylation at specific positions on the flavone structure can enhance biological activity. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological systems.

Future Directions

  • Therapeutic Applications: Investigating 4'-Methoxyflavone as a potential therapeutic agent for neurodegenerative diseases by exploring its effects on parthanatos and other pathways related to neuronal death.

  • Structure-Activity Relationship (SAR) Studies: Conducting SAR studies to optimize the structure of 4'-Methoxyflavone for improved efficacy and stability.

CAS No. 4143-74-2
Product Name 4'-Methoxyflavone
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Standard InChIKey OMICQBVLCVRFGN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Synonyms 4'-methoxyflavone
PubChem Compound 77793
Last Modified Aug 15 2023

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